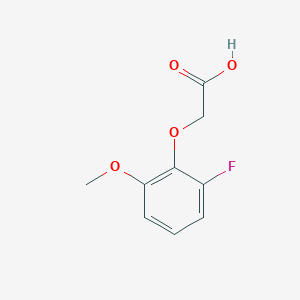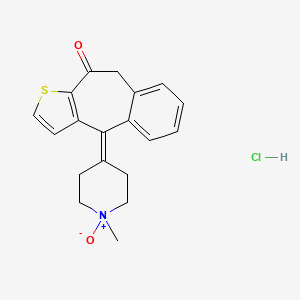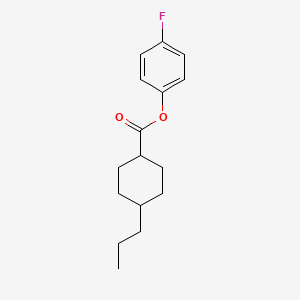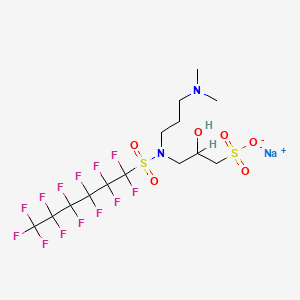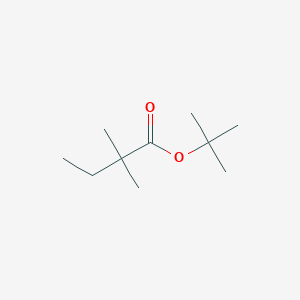
STP-d6 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
STP-d6 Hydrochloride is a deuterated form of 2,5-Dimethoxy-4-methylamphetamine, a psychedelic compound. The deuterium labeling is used to study the pharmacokinetics and metabolic pathways of the compound. It is primarily utilized in research settings to understand its effects and behavior in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of STP-d6 Hydrochloride involves the incorporation of deuterium atoms into the 2,5-Dimethoxy-4-methylamphetamine structure. This is typically achieved through the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms. The final product is then converted to its hydrochloride salt form for stability and ease of handling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the consistency and quality of the final product. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .
化学反应分析
Types of Reactions
STP-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used under basic conditions
Major Products
The major products formed from these reactions include various substituted amphetamines and their corresponding quinones and amines .
科学研究应用
STP-d6 Hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic pathways and interactions with biological molecules.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the compound.
Industry: Employed in the development of new drugs and therapeutic agents
作用机制
The mechanism of action of STP-d6 Hydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at these receptors, leading to altered neurotransmission and psychedelic effects. The deuterium labeling allows researchers to track its metabolic pathways and understand its pharmacokinetics in detail .
相似化合物的比较
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): The non-deuterated form of STP-d6 Hydrochloride.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Another psychedelic amphetamine with similar effects.
2,5-Dimethoxy-4-bromoamphetamine (DOB): A brominated analog with potent psychedelic properties
Uniqueness
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings, providing insights that are not possible with non-deuterated compounds .
属性
分子式 |
C12H20ClNO2 |
|---|---|
分子量 |
251.78 g/mol |
IUPAC 名称 |
1-[4-methyl-2,5-bis(trideuteriomethoxy)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3;/h5,7,9H,6,13H2,1-4H3;1H/i3D3,4D3; |
InChI 键 |
IPIMRNFGYPQKAM-SKCUOGQWSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C)OC([2H])([2H])[2H])CC(C)N.Cl |
规范 SMILES |
CC1=CC(=C(C=C1OC)CC(C)N)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


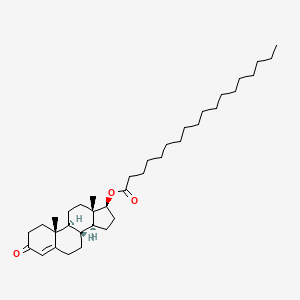
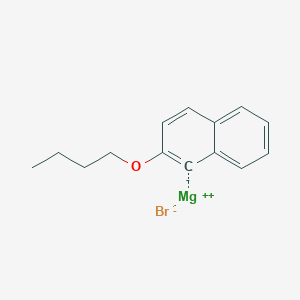
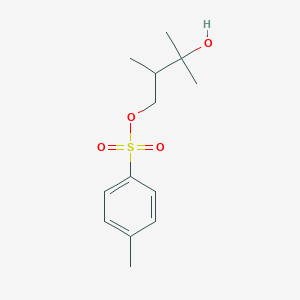
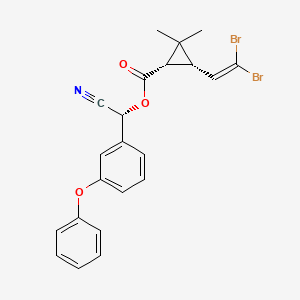
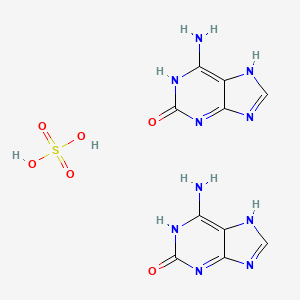
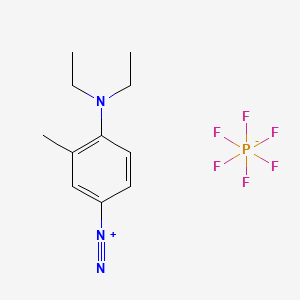


![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt](/img/structure/B13413938.png)
